5-(1H-benzimidazol-2-yl)-2-chloroaniline
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Overview
Description
5-(1H-benzimidazol-2-yl)-2-chloroaniline is a useful research compound. Its molecular formula is C13H10ClN3 and its molecular weight is 243.69. The purity is usually 95%.
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Scientific Research Applications
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including those related to 5-(1H-benzimidazol-2-yl)-2-chloroaniline, have been identified as potent inhibitors of mammalian type I DNA topoisomerases. These enzymes are crucial for DNA replication and cell division, making benzimidazole derivatives valuable for cancer research and therapy development (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Activity
Benzimidazole compounds have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi. The structure-activity relationship (SAR) analysis of these compounds indicates the importance of substituents on the benzimidazole core for antimicrobial efficacy (Salahuddin et al., 2017).
Anticancer Evaluation
Several studies have explored the anticancer potential of benzimidazole derivatives. For instance, compounds synthesized from benzimidazole have shown promising activity against various cancer cell lines, highlighting their potential as leads for the development of new cancer therapies (Salahuddin et al., 2014).
Anti-Diabetic Studies
Benzimidazole-pyrazoline hybrid molecules have been synthesized and screened for their α-glucosidase inhibition activity, showing potential for the development of new anti-diabetic medications (Ibraheem et al., 2020).
Synthesis and Evaluation of Antimicrobial Agents
A wide variety of benzimidazole derivatives have been synthesized and screened for their potential as antimicrobial agents. Some of these compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting their utility in addressing antibiotic resistance (Alasmary et al., 2015).
Anti-Inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have been investigated, with some compounds displaying significant activity in models of inflammation. This makes them candidates for the development of new anti-inflammatory drugs (Ganji & Agrawal, 2020).
Future Directions
: Khanum, G., Ali, A., Shabbir, S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic Acid. Crystals, 12(3), 337. DOI: 10.3390/cryst12030337 : Frontiers in Pharmacology. (2021). A Comprehensive Account on Recent Progress in Benzimidazole Against HIV. DOI: 10.3389/fphar.2021.762807 : Sigma-Aldrich. (n.d.). (5-Chloro-1H-benzimidazol-2-yl)methanol. Product Information
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to have good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as ph and temperature can generally influence the action and stability of chemical compounds .
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)-2-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHHUWPYKZAALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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